

# A Comprehensive Technical Guide to the Chemical Structure of Cyclosporin E

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## Compound of Interest

Compound Name: Cyclosporin E

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This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and analytical methodologies for **Cyclosporin E**. It is intended to serve as a comprehensive resource for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development.

## Introduction to Cyclosporin E

**Cyclosporin E** is a cyclic undecapeptide belonging to the cyclosporin family of natural products, which are isolated from the fungus *Tolypocladium inflatum*. Like its well-known analogue Cyclosporin A, it is a potent immunosuppressant. The cyclosporins share a common cyclic peptide backbone but differ in the amino acid residues at specific positions. These structural variations can significantly influence their biological activity and pharmacokinetic profiles. **Cyclosporin E** is characterized by the presence of a valine residue at position 5, in contrast to the L- $\alpha$ -aminobutyric acid found in Cyclosporin A.

## Chemical Structure and Identification

The chemical structure of **Cyclosporin E** is defined by its cyclic peptide nature, composed of eleven amino acids, many of which are N-methylated. This high degree of N-methylation contributes to its metabolic stability and membrane permeability.

- IUPAC Name: (3S,6R,9S,12S,15S,18S,24S,27S,30S,33S)-24-ethyl-27-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,6,9,13,19,22,28-octamethyl-3,12,18,33-tetrakis(2-methylpropyl)-15,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone[1].
- Condensed IUPAC Name: cyclo[Abu-Sar-N(Me)Leu-Val-N(Me)Leu-Ala-D-Ala-N(Me)Leu-N(Me)Leu-Val-N(Me)Bmt(E)][1].
- CAS Number: 63798-73-2[1][2].

## Physicochemical Properties

The quantitative physicochemical properties of **Cyclosporin E** are summarized in the table below. These parameters are crucial for its characterization, formulation development, and analytical method design.

Property	Value	Source
Molecular Formula	C61H109N11O12	[1][2]
Molecular Weight	1188.6 g/mol	[1][2]
Appearance	Crystal	[2]
Melting Point	149-152°C	[2]
Boiling Point (Predicted)	1306.2 ± 65.0 °C	[2]
Density (Predicted)	1.017 ± 0.06 g/cm <sup>3</sup>	[2]
Purity (by HPLC)	≥90%	[2]

## Experimental Protocols

The characterization and analysis of **Cyclosporin E** rely on a combination of synthetic, chromatographic, and spectroscopic techniques.

The general synthesis of cyclosporins is a complex, multi-step process.[3]

- **Peptide Synthesis:** The linear undecapeptide precursor is constructed using standard solid-phase peptide synthesis (SPPS) techniques. This involves the sequential coupling of the constituent amino acids, many of which are N-methylated.[3]
- **Cyclization:** The linear peptide is cleaved from the solid support and undergoes an intramolecular cyclization reaction to form the characteristic ring structure of cyclosporin.[3]
- **Purification:** The crude cyclosporin product is purified from the reaction mixture using a combination of chromatographic techniques. A common purification sequence involves:
  - **Extraction:** The fermented biomass is extracted with an organic solvent like ethyl acetate. [4]
  - **Gel Filtration Chromatography:** The extract is subjected to gel filtration, for instance, using Sephadex LH-20 with methanol as the eluent, to separate compounds based on size.[4][5]
  - **Silica Gel Chromatography:** Further purification is achieved using silica gel column chromatography with a mobile phase such as a mixture of acetone and hexane (e.g., 3:7 v/v).[4][5]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of cyclosporins in solution.[6]

- **Sample Preparation:** **Cyclosporin E** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), for analysis. For studying interactions with model membranes, it can be dissolved in water containing dodecylphosphocholine (DPC) micelles.[7]
- **Data Acquisition:** A suite of one- and two-dimensional NMR experiments are performed. These include:
  - <sup>1</sup>H NMR for initial proton signal identification.
  - <sup>13</sup>C NMR for carbon skeleton analysis.
  - Correlation Spectroscopy (COSY) to identify spin-coupled protons.

- Nuclear Overhauser Effect Spectroscopy (NOESY) to determine through-space proximities of protons, which is crucial for defining the peptide's conformation.[2]
- Structural Analysis: The NOESY data, along with vicinal coupling constants, are used as constraints in molecular dynamics simulations to calculate the solution structure of the molecule.[8][9] Studies have shown that **Cyclosporin E** has a relatively rigid backbone compared to other cyclosporins.[7]

### Mass Spectrometry (MS)

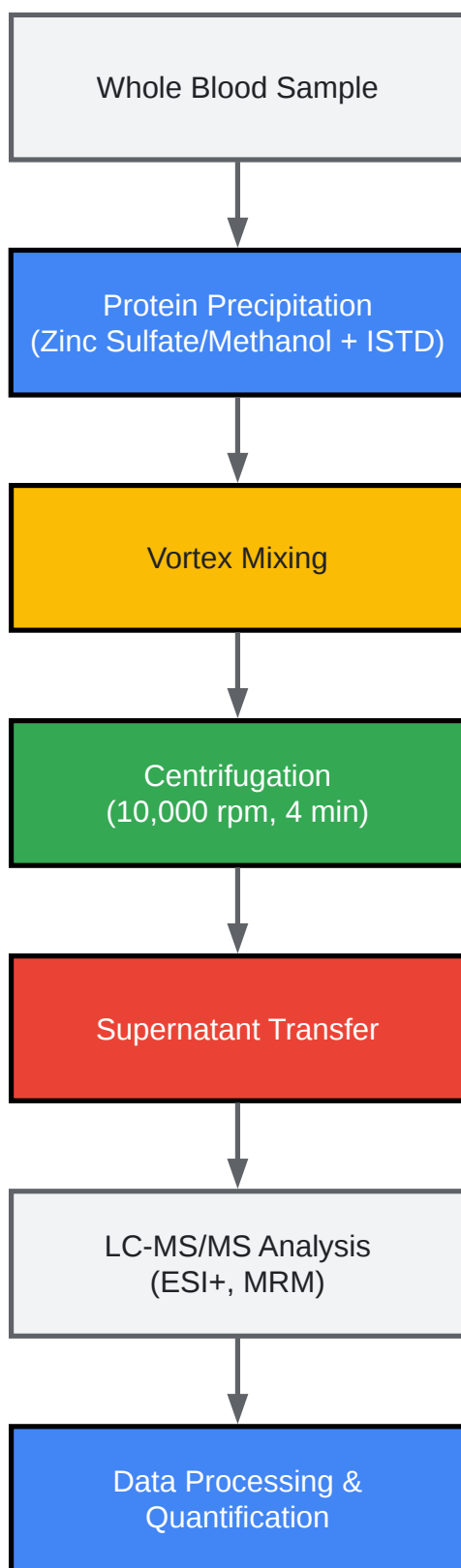
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary method for the quantitative analysis of cyclosporins in biological matrices.[10]

- Sample Preparation (from Whole Blood):
  - A 100  $\mu\text{L}$  aliquot of whole blood is mixed with 200  $\mu\text{L}$  of a precipitating reagent (e.g., 0.4 M zinc sulfate in methanol) containing an internal standard (like ascomycin).[11]
  - The mixture is vortexed for 30 seconds to ensure thorough mixing and protein precipitation.[11]
  - The sample is then centrifuged at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[11]
  - The resulting supernatant is transferred to an autosampler vial for LC-MS/MS analysis.[11]
- LC-MS/MS Analysis:
  - Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.[10][11]
  - Chromatography: The sample is injected onto a reversed-phase HPLC column for separation from other blood components.
  - Mass Spectrometry: The analysis is performed in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored.[11] For

cyclosporins, monitoring the fragmentation of the ammonium adduct ( $[M+NH_4]^+$ ) often provides greater sensitivity and specificity.[\[10\]](#)

## Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the quantitative analysis of **Cyclosporin E** from a whole blood sample using LC-MS/MS.



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Caption: LC-MS/MS workflow for **Cyclosporin E** analysis.

## Biological Context and Mechanism of Action

Cyclosporins exert their immunosuppressive effects by inhibiting T-cell activation. The molecular mechanism involves the binding of cyclosporin to an intracellular protein called cyclophilin.[3] This cyclosporin-cyclophilin complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. This blockage ultimately prevents the transcription of genes encoding pro-inflammatory cytokines, most notably interleukin-2 (IL-2), which is a critical signal for T-cell proliferation and activation.[12]

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